dimethyl N-{[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate
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Overview
Description
DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound that features a unique structure combining a chlorophenyl group, an imidazo[4,5-c]pyridine core, and a butanedioate moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE typically involves multi-step organic reactions. The preparation begins with the synthesis of the imidazo[4,5-c]pyridine core, which can be achieved through various methods, including cyclization reactions of appropriate precursors . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the esterification of the butanedioate moiety under acidic or basic conditions .
Chemical Reactions Analysis
DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE can be compared to other similar compounds, such as:
Imidazoles: These compounds share the imidazole ring structure and are known for their diverse biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups are widely studied for their pharmacological properties.
Butanedioate esters: These esters are commonly used in organic synthesis and have various industrial applications.
The uniqueness of DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN4O5 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C19H21ClN4O5/c1-28-15(25)9-14(18(26)29-2)23-19(27)24-8-7-13-16(22-10-21-13)17(24)11-3-5-12(20)6-4-11/h3-6,10,14,17H,7-9H2,1-2H3,(H,21,22)(H,23,27)/t14-,17?/m0/s1 |
InChI Key |
VFQWHHMXURUIIF-MBIQTGHCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Cl)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Cl)N=CN2 |
Origin of Product |
United States |
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